2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Overview
Description
The compound “2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide” is a complex organic molecule . It is likely to be used in the pharmaceutical industry, given its structural similarity to other compounds used in this field .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a morpholine ring, and two phenyl rings, one of which is trifluoromethylated . The presence of these functional groups suggests that the compound may have interesting chemical properties and biological activities.Scientific Research Applications
Antitumor Activity
Studies have shown that compounds similar in structure to 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide possess antitumor activities. For instance, a compound synthesized by condensation of related chemicals demonstrated inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018). Another study highlighted a synthesized compound's distinct effective inhibition on cancer cell lines (Jiu-Fu Lu et al., 2017).
Pharmacological Potential
Research has been conducted on various 1H-1-pyrrolylcarboxamides, which are structurally related to the specified compound, showing pharmacological interest. These studies include synthesis and identification through techniques like TLC, NMR, and IR spectroscopy (A. Bijev et al., 2003).
Biochemical Synthesis and Characterization
The synthesis and crystal structure of related compounds have been extensively studied. Such research provides valuable insights into thechemical properties and potential applications of these compounds in various scientific fields. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a similar compound, involved condensation and cyclisation processes, and its crystal structure was characterized (Xuechen Hao et al., 2017).
Antimicrobial Activity
Certain derivatives of compounds structurally similar to 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide have been synthesized and tested for antimicrobial activity. These studies include the evaluation of novel derivatives against bacterial and fungal strains (J.J. Majithiya et al., 2022).
Other Pharmacological Properties
Additionally, there have been studies on the pharmacological activity of compounds with structural similarity, like the evaluation of anti-inflammatory activity in ibuprofen analogs synthesized using different active hydrogen-containing compounds (A. Rajasekaran et al., 1999).
Future Directions
properties
IUPAC Name |
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZYSQOTAYFTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372463 | |
Record name | HC 067047 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
CAS RN |
883031-03-6 | |
Record name | HC 067047 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 883031-03-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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